molecular formula C3H6O2S B116438 Methyl thioglycolate CAS No. 2365-48-2

Methyl thioglycolate

Cat. No. B116438
CAS RN: 2365-48-2
M. Wt: 106.15 g/mol
InChI Key: MKIJJIMOAABWGF-UHFFFAOYSA-N
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Description

Methyl Thioglycolate (MTG) is a chemical compound used as an intermediate in the pharmaceutical industry . It has been used to synthesize anti-inflammatory drugs, such as aspirin and ibuprofen, and also for the treatment of autoimmune diseases . It has a molecular formula of C3H6O2S .


Synthesis Analysis

There are several methods to synthesize MTG. One method involves adding sodium hyposulfite and methanol into a reactor, followed by a prescribed amount of methyl chloroacetate .


Molecular Structure Analysis

The molecular structure of MTG is represented by the formula HSCH2CO2CH3 . It has an average mass of 106.144 Da and a monoisotopic mass of 106.008850 Da .


Chemical Reactions Analysis

MTG reacts with nonprotein components of the antitumor antibiotic neocarzinostatin to form a 1:1 adduct . It also reacts with isothiocyanate to form Rhodanine .


Physical And Chemical Properties Analysis

MTG has a density of 1.1±0.1 g/cm3, a boiling point of 151.9±0.0 °C at 760 mmHg, and a vapour pressure of 3.6±0.2 mmHg at 25°C . It has a flash point of 35.0±7.8 °C and an index of refraction of 1.449 .

Scientific Research Applications

Safety Assessment in Cosmetics

MTG, among other thioglycolates, is used in cosmetics and has been extensively studied for safety. These compounds can penetrate the skin and distribute to various organs. They have been found slightly toxic in rat acute oral toxicity studies and can act as skin irritants and sensitizers. A no-observable-adverse-effect level for reproductive and developmental toxicity has been determined, and there is no evidence of mutagenicity or carcinogenicity from these compounds (Burnett et al., 2009).

Role in Organic Chemistry and Biochemistry

MTG has been used in the synthesis of various organic compounds. For instance, it reacts with neocarzinostatin chromophore, playing a role in the nucleophilic activation of neocarzinostatin, a substance with implications in cancer treatment (Myers, 1987). Additionally, MTG is involved in the synthesis of ethyl [14CH3]methylmalonyl thioglycolate, a potential substrate analogue in the study of propionic acid metabolism (Kovacs & Kovács, 1991).

Chemical Synthesis and Material Science

MTG is utilized in the synthesis of 2,4-disubstituted thiophenes, highlighting its role in the development of new compounds (Clemens & Smith, 2005). Its application extends to material science, particularly in the synthesis of CdS nanorods with enhanced photocatalytic activity, demonstrating its role in the development of advanced materials (Chen et al., 2015).

Atmospheric Chemistry

In atmospheric chemistry, the study of MTG has provided insights into the formation and transformation of sulfur-rich particles. Research on the photodegradation of MTG particles helps in understanding the global atmospheric sulfur budget (Seng et al., 2018).

Chemical Protein Synthesis

MTG has been used in the one-pot chemical synthesis of proteins, such as ubiquitin, demonstrating its utility in biochemical research (Huang et al., 2016).

Safety and Hazards

MTG is classified as a flammable liquid and vapor. It is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its vapors, mist, or gas, and to use it only in a well-ventilated area .

Future Directions

The global MTG market is expected to grow, as it is an important intermediate in the synthesis of various pharmaceuticals . Research is ongoing to understand its formation and transformation, as it contributes to the global atmospheric sulfur budget .

Mechanism of Action

Target of Action

Methyl thioglycolate, also known as Methyl mercaptoacetate , is a chemical compound that primarily targets disulfide bonds in various biochemical contexts . It’s known to interact with the nonprotein component of the antitumor antibiotic neocarzinostatin, forming a 1:1 adduct .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to significant changes in their structure and function. For instance, it reacts with isothiocyanate to form Rhodanine . This interaction demonstrates the compound’s ability to participate in chemical reactions that modify the structure of its targets.

Biochemical Pathways

This compound is involved in several biochemical pathways. One notable pathway is the breaking of disulfide bonds in the cortex of hair . This process is crucial in hair treatment procedures such as perming and depilation. In the context of chemical synthesis, this compound can react with 2-halobenzonitriles under microwave irradiation to rapidly produce 3-aminobenzo[b]thiophenes .

Pharmacokinetics

Its physical properties such as boiling point (42-43 °c/10 mmhg) and density (1187 g/mL at 25 °C) suggest that it may have specific pharmacokinetic characteristics .

Result of Action

The result of this compound’s action can be observed at the molecular and cellular levels. For instance, in hair treatment, the breaking and reforming of disulfide bonds lead to changes in hair structure, either straightening or curling the hair . In chemical synthesis, its reaction with other compounds leads to the formation of new compounds with potential applications in various fields .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of triethylamine and DMSO at 130 °C facilitates its reaction with 2-halobenzonitriles . .

properties

IUPAC Name

methyl 2-sulfanylacetate
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InChI

InChI=1S/C3H6O2S/c1-5-3(4)2-6/h6H,2H2,1H3
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InChI Key

MKIJJIMOAABWGF-UHFFFAOYSA-N
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Canonical SMILES

COC(=O)CS
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Molecular Formula

C3H6O2S
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DSSTOX Substance ID

DTXSID0033673
Record name Methyl thioglycolate
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Molecular Weight

106.15 g/mol
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Physical Description

Colorless liquid with a stench; [MSDSonline]
Record name Methyl thioglycolate
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Boiling Point

148 °C
Record name METHYL THIOGLYCOLATE
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Mechanism of Action

METHYL THIOGLYCOLATE PRODUCED REVERSIBLE ANTAGONISM OF OXYTOCIN ON ISOLATED UTERUS OF RAT, AN ANTAGONISM THAT OCCURRED AT RECEPTOR LEVEL. IT WAS SUGGESTED THAT THIS WAS CAUSED BY REVERSIBLE INACTIVATION OF ESSENTIAL DISULFIDE GROUPS IN THE RECEPTORS.
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CAS RN

2365-48-2
Record name Methyl thioglycolate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of Methyl thioglycolate?

A1: The molecular formula of this compound is C3H6O2S, and its molecular weight is 106.14 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A: this compound can be characterized using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry. []

Q3: How does this compound interact with enediyne compounds like dynemicin A?

A: this compound can activate dynemicin A through a reductive and nucleophilic mechanism. It adds to the C-8 position of dynemicin A, leading to the formation of dynemicin S (an adduct) and dynemicin H (an aromatized product). This thiol activation is crucial for dynemicin A's DNA cleavage activity. []

Q4: How does this compound participate in radical reactions?

A: this compound acts as a polarity-reversal catalyst and hydrogen atom donor in radical reactions. It facilitates hydrogen atom transfer from aldehydes to carbon-centered radicals, enabling efficient radical-chain additions, particularly in hydroacylation reactions. [] It is also a useful reagent in photoinduced glycosylation of cysteine-containing peptides via radical thiol/yne coupling. []

Q5: What is the role of this compound in organic synthesis?

A: this compound serves as a versatile building block in synthesizing various heterocyclic compounds, including thiophenes, thiazoles, and their derivatives. Its reactivity towards activated alkenes and carbonyl compounds makes it suitable for constructing these heterocyclic systems. [, , , , , , , , , , , , , ]

Q6: Can this compound be used in the synthesis of biologically relevant molecules?

A: Yes, this compound plays a crucial role in peptide and protein synthesis. It facilitates one-pot native chemical ligation and metal-free desulfurization, enabling the production of proteins like ubiquitin and isotopically labeled α-synuclein. [, ]

Q7: Is this compound compatible with polymeric materials?

A: Research suggests this compound can modify polymeric materials. It reacts with chloromethyl groups in polymers like polychloromethylstyrene, leading to the formation of core-shell microgels with tunable properties. [] It is also a key component in a self-healing elastomer. []

Q8: How does this compound influence the biological activity of neocarzinostatin?

A: this compound activates neocarzinostatin by forming a reactive thiol-drug conjugate. This conjugate generates a cumulene intermediate that cleaves DNA. The structure of the activating thiol, including this compound, influences the ratio of different deoxyribose 4'-oxidation products. [, ]

Q9: Does this compound impact the toxicity of illudins?

A: Illudins, another class of antitumor compounds, react with thiols, including this compound, in a pH-dependent manner. This reaction influences the toxicity of illudins to cells by modulating intracellular glutathione levels. []

A: Yes, density functional theory (DFT) calculations have been used to investigate the mechanisms of this compound-mediated reactions, particularly in the cycloaromatization of dienediyne compounds. [, ]

Q10: What is known about the safety profile of this compound?

A: Studies indicate that this compound can be a skin and eye irritant and a potential skin sensitizer. It exhibits low to moderate acute oral toxicity in rats. While it is used in cosmetic formulations, these are designed to minimize irritation under recommended use conditions. Further research may be needed to assess long-term effects. []

Q11: What analytical methods are used to study this compound?

A: Various analytical techniques are employed to characterize and quantify this compound, including gas chromatography, mass spectrometry, HPLC, and various spectroscopic methods (IR, NMR, UV-Vis). [, , , ]

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